molecular formula C19H22ClFN2O3S B4800265 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine CAS No. 883543-45-1

1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No.: B4800265
CAS No.: 883543-45-1
M. Wt: 412.9 g/mol
InChI Key: GWISUCLWLWFHGJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine-sulfonamide hybrid compound offered for research purposes. This molecule features a piperazine core, which is recognized as a privileged structure in medicinal chemistry due to its versatility in improving pharmacokinetic properties and water solubility of drug candidates . The specific combination of a 2-chloro-4-fluorobenzyl group and a 4-ethoxyphenylsulfonyl moiety suggests potential for diverse biological activity. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in oncology and neurology . Similarly, sulfonamide hybrids are actively investigated for their antitumor activity and are often associated with minimal side effects, making them ideal candidates for the development of new chemotherapeutic agents . While the specific mechanism of action for this compound requires further investigation, its structure aligns with those that typically interact with enzyme active sites or receptor targets. The presence of the sulfonamide group is a common feature in molecules tested as inhibitors for various kinases and other enzymes . Researchers may find this compound valuable as a building block in medicinal chemistry or as a probe for studying cancer cell lines and enzyme interaction studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O3S/c1-2-26-17-5-7-18(8-6-17)27(24,25)23-11-9-22(10-12-23)14-15-3-4-16(21)13-19(15)20/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISUCLWLWFHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145571
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-45-1
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, including:

    Preparation of the benzyl chloride derivative: This can be achieved by reacting 2-chloro-4-fluorobenzyl alcohol with thionyl chloride or another chlorinating agent.

    Formation of the piperazine core: The benzyl chloride derivative is then reacted with piperazine under basic conditions to form the piperazine derivative.

    Sulfonylation: The final step involves the reaction of the piperazine derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis of the 4-Ethoxyphenylsulfonyl Group

The 4-ethoxyphenylsulfonyl moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding phenol derivative.

Conditions Reagents Product Yield Reference
Acidic (H₂SO₄, 80–85°C)Aqueous H₂SO₄ or HBr1-(2-Chloro-4-fluorobenzyl)-4-[(4-hydroxyphenyl)sulfonyl]piperazine~85%
Alkaline (NaOH, reflux)5% NaOH in ethanol/waterSame as above~70%

Mechanism :

  • Acidic conditions protonate the ethoxy oxygen, facilitating cleavage of the C–O bond to generate a carbocation intermediate, which is rapidly quenched by water.

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the electrophilic carbon adjacent to the ether oxygen.

Byproduct Management :
Ethanol or benzylamine byproducts (from competing reactions) are recoverable via distillation or extraction .

Oxidation of the Benzylic Position

The benzylic CH₂ group adjacent to the piperazine ring is susceptible to oxidation under strong oxidative conditions.

Conditions Reagents Product Yield Reference
KMnO₄, H₂SO₄, 60°C0.1 M KMnO₄ in acidic medium1-(2-Chloro-4-fluorobenzoyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine~40%
CrO₃, AcOH, rtJones reagentSame as above~35%

Mechanism :

  • Manganese or chromium-based oxidizers abstract a hydrogen from the benzylic position, forming a radical or carbocation intermediate, which is further oxidized to a ketone.

  • Electron-withdrawing Cl and F substituents on the aryl ring moderate reactivity by stabilizing transition states .

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent on the benzyl ring participates in SNAr reactions under electron-deficient conditions.

Conditions Reagents Product Yield Reference
DMF, 120°C, 24hMorpholine, K₂CO₃1-(2-Morpholino-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine~60%
DMSO, 100°C, 12hPiperazine, CsF1,4-Bis[(2-piperazinyl-4-fluorobenzyl)]-4-[(4-ethoxyphenyl)sulfonyl]piperazine~45%

Mechanism :

  • Electron-withdrawing sulfonyl and fluoro groups activate the aryl chloride toward nucleophilic displacement.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates .

Reductive Dehalogenation

Catalytic hydrogenation removes halogen atoms under controlled conditions.

Conditions Reagents Product Yield Reference
H₂ (1 atm), Pd/C, EtOH10% Pd/C, 50°C1-(4-Fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine~90%
Zn, NH₄Cl, THF/H₂O3 eq. Zn, rtSame as above~75%

Mechanism :

  • Palladium facilitates H₂ dissociation, enabling cleavage of the C–Cl bond via oxidative addition and reductive elimination.

  • Zinc reduces the aryl chloride through single-electron transfer (SET) pathways .

Piperazine Ring Functionalization

The secondary amine on the piperazine ring (non-sulfonylated) undergoes alkylation or acylation.

Conditions Reagents Product Yield Reference
DCM, rt, 2hAcetyl chloride, TEA1-(2-Chloro-4-fluorobenzyl)-4-acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine~80%
THF, 0°C to rtBenzyl bromide, K₂CO₃1-(2-Chloro-4-fluorobenzyl)-4-benzyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine~65%

Mechanism :

  • Acylation proceeds via nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon.

  • Alkylation follows an SN2 pathway, with base (TEA or K₂CO₃) deprotonating the amine to enhance nucleophilicity .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Variations in the Sulfonyl Group

Modifications to the sulfonyl substituent significantly alter pharmacological and physicochemical properties:

Compound Name Sulfonyl Group Key Differences Impact on Properties
Target Compound 4-ethoxyphenyl Ethoxy group provides electron-donating effects Enhanced metabolic stability and solubility compared to nitro/methyl analogs
1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine 4-nitrophenyl Nitro group (electron-withdrawing) Increased reactivity but reduced metabolic stability
1-(Benzylsulfonyl)-4-(2-chloro-4-fluorobenzyl)piperazine Benzylsulfonyl Lacks aryl substitution Reduced target specificity due to absence of ethoxy/halogen interactions
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine 4-methoxyphenyl Methoxy vs. ethoxy substitution Lower lipophilicity; altered pharmacokinetics

Key Insight : The 4-ethoxy group in the target compound balances electron donation and steric hindrance, optimizing receptor affinity and solubility.

Halogen Substitution Patterns on the Benzyl Group

Halogen placement influences bioactivity and binding kinetics:

Compound Name Benzyl Substitution Key Differences Biological Implications
Target Compound 2-chloro-4-fluoro Dual halogenation at ortho/para positions Improved binding to halogen-binding pockets in receptors
1-(3-Chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine 3-chloro-4-methylphenyl Methyl substitution Increased steric bulk may reduce membrane permeability
1-(2-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine 2-chlorobenzyl Single halogen (Cl) Lower selectivity due to lack of fluorine’s electronegativity
1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine Dichloro-methylphenyl Additional chloro substituent Enhanced cytotoxicity but higher risk of off-target effects

Key Insight : The 2-chloro-4-fluoro configuration maximizes halogen bonding and minimizes steric interference, a feature critical for CNS-targeting agents .

Piperazine Core Modifications

Replacement of the piperazine ring or its substituents affects scaffold flexibility:

Compound Name Core Structure Key Differences Functional Impact
Target Compound Piperazine with sulfonyl/benzyl groups Standard piperazine scaffold Balanced conformational flexibility for receptor engagement
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine Benzoyl substitution Acyl group replaces sulfonyl Reduced sulfonamide-mediated enzyme inhibition
4-(2-Chlorophenyl)piperazine-1-sulfonamide Sulfonamide group Direct sulfonamide linkage Higher acidity; altered blood-brain barrier penetration
1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine Oxolane (tetrahydrofuran) substitution Heterocyclic substituent Enhanced solubility but reduced target affinity

Key Insight : The unmodified piperazine core in the target compound allows for predictable pharmacokinetics and ease of synthetic optimization.

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloro-fluoro benzyl group and an ethoxyphenyl sulfonyl moiety. The molecular formula is C21H22ClFN2O3SC_{21}H_{22}ClFN_2O_3S with a molecular weight of approximately 433.93 g/mol.

PropertyValue
Molecular FormulaC21H22ClFN2O3SC_{21}H_{22}ClFN_2O_3S
Molecular Weight433.93 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and urease activities, leading to significant pharmacological effects such as antibacterial and anticancer activities .

Antibacterial Activity

The compound has shown promising antibacterial properties against various bacterial strains. In studies, derivatives of piperazine have exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on AChE and urease. The IC50 values for these activities suggest that the compound is a potent inhibitor, with values reported as low as 0.18 μM for tyrosinase inhibition, which is significant in the context of hyperpigmentation disorders .

Anticancer Activity

Research has indicated that compounds related to this structure exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly, suggesting a therapeutic role in oncology .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of various piperazine derivatives, compounds similar to this compound were tested against a panel of bacteria. The results showed that several derivatives had IC50 values significantly lower than those of conventional antibiotics, highlighting their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of piperazine derivatives, including the target compound. The findings revealed that these compounds effectively inhibited AChE and urease, with varying degrees of potency depending on the specific structural modifications made to the piperazine ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution and sulfonylation. For example, fluorobenzyl derivatives are synthesized by reacting 1-(2-chloro-4-fluorobenzyl)piperazine with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Reaction optimization (e.g., temperature, solvent polarity) can improve yields.
  • Purity Validation : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment . Crystallization from ethyl acetate/methanol mixtures enhances purity (>95%) .

Q. How can the molecular structure and conformation of this compound be characterized?

  • Techniques :

  • X-ray crystallography confirms the chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., ~40–86° between sulfonyl-bound and fluorobenzyl groups) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions: Ethoxy groups show δ ~1.3 ppm (triplet, CH₃) and δ ~4.0 ppm (quartet, CH₂), while sulfonyl protons appear downfield (~7.5–8.0 ppm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening :

  • In vitro enzyme inhibition (e.g., PARP-1/PARP-2 for anticancer activity) using fluorescence-based assays .
  • Antimicrobial testing via broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonyl groups) influence target binding and selectivity?

  • Structure-Activity Relationship (SAR) :

  • The 2-chloro-4-fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Sulfonyl groups increase hydrogen-bonding interactions with enzymes (e.g., PARP-1), as shown in docking studies .
    • Contradictions : While 4-ethoxy groups improve solubility, they may reduce affinity for hydrophobic binding pockets compared to methyl or cyclopropyl analogs .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Data Reconciliation :

  • Assay standardization : Ensure consistent cell lines (e.g., BRCA1-deficient vs. wild-type for PARP inhibitor studies) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
    • Example : Lower IC₅₀ values in PARP inhibition assays may stem from differences in cofactor (NAD⁺) concentrations .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methods :

  • Molecular dynamics simulations predict binding stability with targets (e.g., σ1 receptors) by analyzing RMSD/RMSF values .
  • ADMET prediction : Tools like SwissADME assess logP (target ~2–3 for oral bioavailability) and CYP450 interactions .
    • Case Study : Reducing logP via polar substituents (e.g., hydroxyl groups) decreases hepatic clearance but may compromise CNS penetration .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating efficacy and toxicity?

  • Models :

  • Xenograft models (e.g., SW620 colorectal cancer) for antitumor efficacy .
  • Senescence-accelerated mice (SAMP8) for neurodegenerative disease studies, with autoradiography to quantify σ1 receptor binding .
    • Dosing : Oral bioavailability studies in rodents require formulation with PEG-400/water (1:1) to enhance solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

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